molecular formula C11H17N3O5 B6989868 (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid

(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid

Cat. No.: B6989868
M. Wt: 271.27 g/mol
InChI Key: UMFPPVCSUHKAAT-BQBZGAKWSA-N
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Description

(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methylpentanoic acid moiety. Its properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an imidazolidinone derivative with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, including temperature, pH, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to a more saturated form, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5(2)3-7(10(17)18)12-8(15)4-6-9(16)14-11(19)13-6/h5-7H,3-4H2,1-2H3,(H,12,15)(H,17,18)(H2,13,14,16,19)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFPPVCSUHKAAT-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@H]1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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